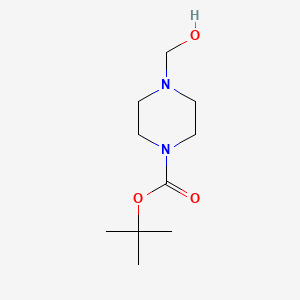
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Analyse Des Réactions Chimiques
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is employed in the production of specialty chemicals and intermediates
Mécanisme D'action
The mechanism of action of N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
N1,N1-bis(2-pyridinylmethyl)ethane-1,2-diamine: This compound has different functional groups and exhibits distinct reactivity and selectivity.
N-(1-Naphthyl)ethylenediamine dihydrochloride: This compound is used in different applications and has unique chemical properties
This compound stands out due to its specific reactivity and selectivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H12ClN3O2 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
N'-(3-nitrophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;/h1-3,6,10H,4-5,9H2;1H |
Clé InChI |
HZAIUQXEXFOIIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11887689.png)



![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)
![Methyl [2,2'-bipyridine]-3-carboxylate](/img/structure/B11887712.png)
![[Ethyl(methyl)silanediyl]dimethanediyl diacetate](/img/structure/B11887714.png)

![2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione](/img/structure/B11887726.png)

![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11887751.png)

